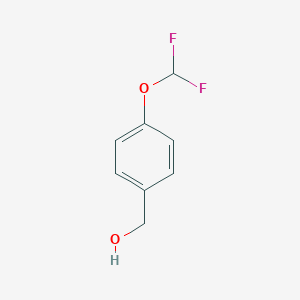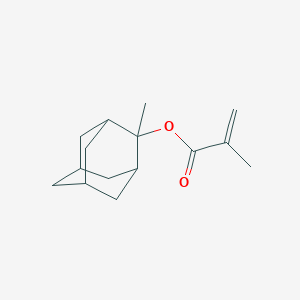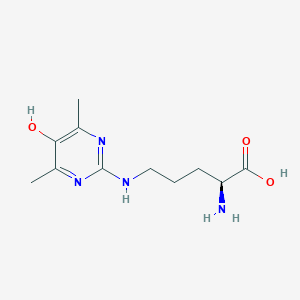
Argpyrimidine
概要
説明
Argpyrimidine is an organic compound with the chemical formula C₁₁H₁₈N₄O₃. It is classified as an advanced glycation end-product, formed from the reaction between arginine and methylglyoxal through the Maillard reaction. This compound has been studied for its potential involvement in aging diseases and diabetes mellitus .
準備方法
Synthetic Routes and Reaction Conditions
Argpyrimidine can be synthesized both endogenously and exogenously. In vivo, it is formed through a methylglyoxal-mediated modification on an arginine residue in a protein. Methylglyoxal is produced through various pathways, including the polyol pathway, degradation of triose phosphates from glycolysis, acetone metabolism, protein glycation, and lipid peroxidation .
In vitro, this compound can be synthesized by incubating methylglyoxal with arginine or other higher sugars under physiological conditions. The reaction involves a reductone intermediate, 3-hydroxypentane-2,4-dione, and the product can be detected by its blue fluorescent properties .
Industrial Production Methods
Industrial production of this compound typically involves the controlled reaction of methylglyoxal with arginine or its derivatives under specific conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
化学反応の分析
Types of Reactions
Argpyrimidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted this compound compounds .
科学的研究の応用
Argpyrimidine has several scientific research applications, including:
Chemistry: Used as a model compound to study advanced glycation end-products and their formation mechanisms.
Biology: Investigated for its role in protein modification and its effects on cellular functions.
Medicine: Studied for its potential involvement in aging-related diseases and diabetes mellitus.
Industry: Utilized in the development of fluorescent probes and sensors due to its blue fluorescent properties.
作用機序
Argpyrimidine exerts its effects through the modification of arginine residues in proteins, leading to the formation of advanced glycation end-products. These modifications can alter protein structure and function, contributing to cellular dysfunction and disease progression. The molecular targets and pathways involved include the activation of nuclear factor-kappa B (NF-κB) and the induction of oxidative stress .
類似化合物との比較
Similar Compounds
Methylglyoxal-derived advanced glycation end-products: Similar to argpyrimidine, these compounds are formed through the reaction of methylglyoxal with various amino acids.
Glyceraldehyde-derived advanced glycation end-products: Formed through the reaction of glyceraldehyde with amino acids like lysine and arginine.
Uniqueness
This compound is unique due to its specific formation from arginine and methylglyoxal, and its distinct blue fluorescent properties. This makes it a valuable tool in research for studying glycation and its effects on biological systems .
特性
IUPAC Name |
(2S)-2-amino-5-[(5-hydroxy-4,6-dimethylpyrimidin-2-yl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-6-9(16)7(2)15-11(14-6)13-5-3-4-8(12)10(17)18/h8,16H,3-5,12H2,1-2H3,(H,17,18)(H,13,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPBQSFZQHFSMR-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCCCC(C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)NCCC[C@@H](C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590274 | |
| Record name | Argpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195143-52-3 | |
| Record name | Argpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195143-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Argpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


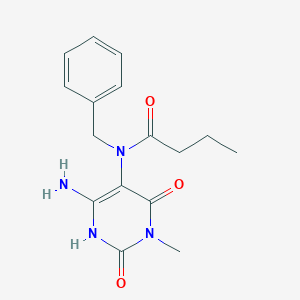
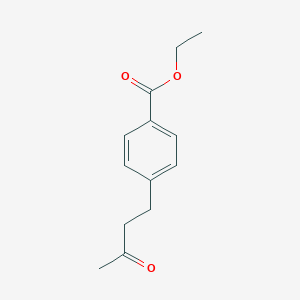
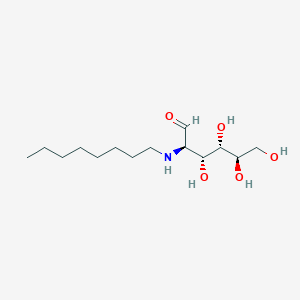
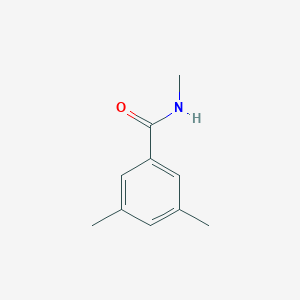
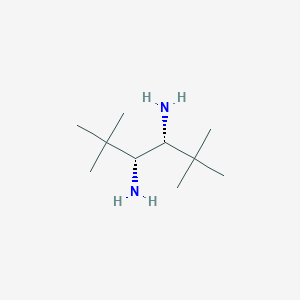
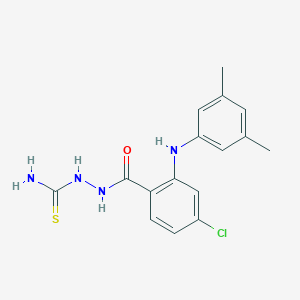

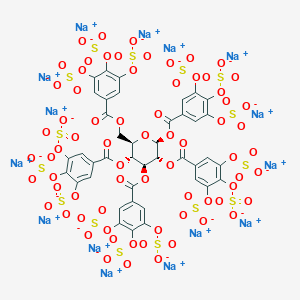
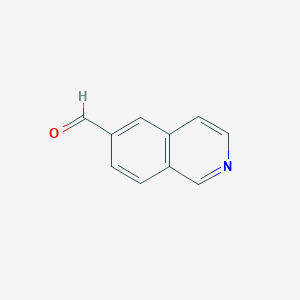
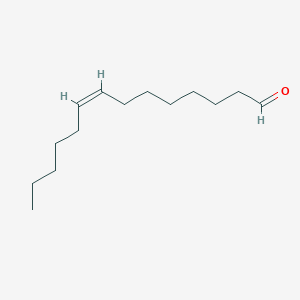
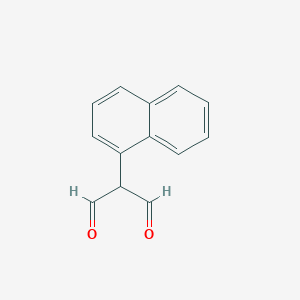
![tert-butyl N-[(2R)-2-hydroxy-3,3-dimethylbutyl]carbamate](/img/structure/B65367.png)
